![molecular formula C15H18N2O3S B1208892 propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B1208892.png)
propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate is a chemical compound with a complex structure that includes a pyridine ring, a cyano group, and a thioester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This step often involves the cyclization of suitable precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Thioester Formation: The thioester linkage is formed through the reaction of a thiol with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction of the cyano group.
Substituted Esters: Formed through nucleophilic substitution.
科学的研究の応用
propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modifying Biomolecules: Altering the structure and function of proteins, nucleic acids, or lipids.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-: Shares a similar pyridine ring structure.
Other Thioesters: Compounds with similar thioester linkages.
Uniqueness
propan-2-yl 4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyano group, thioester linkage, and pyridine ring make it a versatile compound for various research and industrial purposes.
特性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
propan-2-yl 4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)20-14(19)6-12(18)8-21-15-13(7-16)10(3)5-11(4)17-15/h5,9H,6,8H2,1-4H3 |
InChIキー |
OKMAODFZGKOCAH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)CC(=O)OC(C)C)C |
正規SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)CC(=O)OC(C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


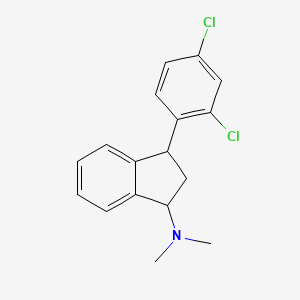
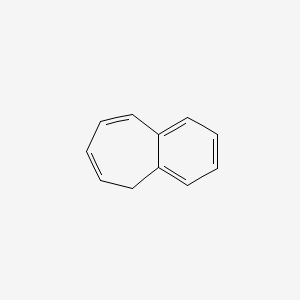
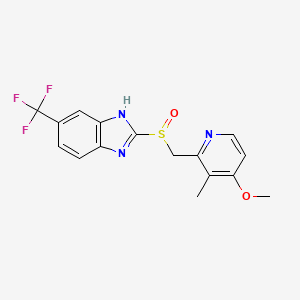
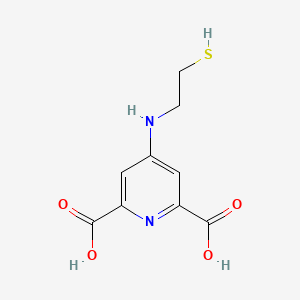
![2,3-Diazabicyclo[2.2.2]oct-2-ene](/img/structure/B1208817.png)
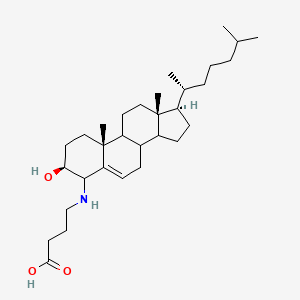

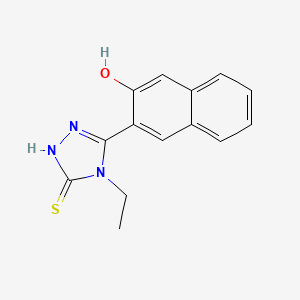
![1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B1208825.png)

![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)
![1-[2-(diethylamino)ethyl]-5,6-dimethyl-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one](/img/structure/B1208831.png)

